5-Chloro-4-hydroxy-2-methoxypyridine
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Overview
Description
5-Chloro-4-hydroxy-2-methoxypyridine is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Pyridine derivatives can act as ligands, forming complexes with metal ions, which can influence their interaction with biological targets . The hydroxy and methoxy groups in the compound may also play a role in its interaction with its targets .
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical processes, including enzymatic reactions and signal transduction .
Result of Action
The compound’s interactions with its targets can lead to changes in cellular processes, potentially influencing cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-hydroxy-2-methoxypyridine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 5-Chloro-4-hydroxy-2-methoxypyridine vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-2-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The exact methods may vary depending on the manufacturer, but they generally follow similar principles as the laboratory-scale synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydroxy-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Chloro-4-hydroxy-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: This compound shares a similar structure but differs in the position of the chlorine and methoxy groups.
5-Chloro-2-hydroxypyridine: Another related compound with a hydroxyl group at a different position.
2-Chloro-5-methylpyridine: This compound has a methyl group instead of a methoxy group.
Uniqueness
5-Chloro-4-hydroxy-2-methoxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-methoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXQMRKJKJLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CN1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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